N-Desmethylvenlafaxine

Übersicht

Beschreibung

N-Desmethylvenlafaxine, also known as O-desmethylvenlafaxine, is a major active metabolite of the antidepressant drug venlafaxine. It belongs to the class of serotonin-norepinephrine reuptake inhibitors and is primarily used in the treatment of major depressive disorder. This compound plays a crucial role in the pharmacological activity of venlafaxine by inhibiting the reuptake of serotonin and norepinephrine, thereby enhancing their levels in the brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylvenlafaxine typically involves the demethylation of venlafaxine. This process can be achieved through various chemical reactions, including:

Oxidative Demethylation: This method involves the use of oxidizing agents such as hydrogen peroxide or peracids to remove the methyl group from venlafaxine.

Reductive Demethylation: This approach uses reducing agents like lithium aluminum hydride to achieve demethylation.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out through a multi-step process that includes:

Benzyl Protection: Protecting the phenolic hydroxyl group of venlafaxine.

Cyclohexanone Condensation: Condensing with cyclohexanone to form the desired intermediate.

Deprotection: Removing the benzyl group to yield this compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-Desmethylvenlafaxine undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.

Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

N-oxide derivatives: Formed through oxidation.

Secondary amines: Resulting from reduction reactions.

Substituted derivatives: Produced via nucleophilic substitution

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Therapeutic Monitoring

N-Desmethylvenlafaxine plays a crucial role in the pharmacokinetic profile of venlafaxine. It is essential to understand how NDV behaves in the body to optimize therapeutic outcomes and minimize adverse effects.

- Detection Methods : High-performance liquid chromatography (HPLC) has been established as an effective method for measuring plasma concentrations of NDV alongside venlafaxine. This method demonstrates high specificity and sensitivity, allowing for accurate therapeutic drug monitoring . The development of HPLC methods has provided clinicians with tools to guide individualized medication regimens based on plasma concentration data.

- Clinical Relevance : Studies have shown that monitoring NDV levels can help in understanding drug interactions and variations in metabolism among patients. For instance, the presence of benzodiazepines can influence the pharmacokinetics of venlafaxine and its metabolites, including NDV .

Analytical Techniques

Various analytical techniques have been developed to study NDV, facilitating its quantification in biological samples.

- Capillary Electrochromatography : A method utilizing vancomycin silica stationary phase has been optimized for the simultaneous chiral separation of venlafaxine and NDV. This technique allows for the detection of both compounds at low concentrations, making it suitable for clinical sample analysis .

- Micellar Electrokinetic Chromatography : This method has been employed to achieve baseline separation of venlafaxine and NDV enantiomers. It provides a cost-effective alternative for pharmacokinetic studies and can identify potential drug-drug interactions .

Case Studies and Clinical Implications

Research indicates that variations in NDV levels can have significant clinical implications.

- Drug Interactions : A study highlighted the importance of understanding how NDV interacts with other medications. For instance, co-administration with indinavir was shown to affect the plasma concentrations of both NDV and venlafaxine, emphasizing the need for careful monitoring in polypharmacy settings .

- Adverse Effects : There are documented cases where elevated levels of NDV were associated with adverse effects such as cardiogenic shock. This underscores the necessity for clinicians to consider NDV levels when assessing patient responses to venlafaxine therapy .

Table: Summary of Analytical Methods for this compound

| Analytical Method | Key Features | Applications |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | High specificity and sensitivity | Therapeutic drug monitoring |

| Capillary Electrochromatography | Simultaneous chiral separation | Clinical sample analysis |

| Micellar Electrokinetic Chromatography | Cost-effective, identifies drug-drug interactions | Pharmacokinetic studies |

Wirkmechanismus

N-Desmethylvenlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. By blocking their reuptake, it increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of its parent compound, venlafaxine. The compound does not significantly affect other neurotransmitter systems, such as dopamine, which contributes to its specific therapeutic profile .

Vergleich Mit ähnlichen Verbindungen

N-Desmethylvenlafaxine is often compared with other serotonin-norepinephrine reuptake inhibitors, such as:

Venlafaxine: The parent compound, which undergoes metabolism to form this compound. Venlafaxine requires metabolic activation, whereas this compound is already active.

Desvenlafaxine: Another active metabolite of venlafaxine, which is structurally similar but has different pharmacokinetic properties.

Duloxetine: Another serotonin-norepinephrine reuptake inhibitor with a different chemical structure and pharmacological profile.

Uniqueness: this compound is unique in its specific inhibition of serotonin and norepinephrine reuptake without significant interaction with other neurotransmitter systems. This selective action contributes to its efficacy and safety profile in the treatment of depression .

Biologische Aktivität

N-Desmethylvenlafaxine (NDV) is a significant metabolite of venlafaxine, an antidepressant primarily used for major depressive disorder and anxiety disorders. Understanding the biological activity of NDV is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the metabolic pathways, receptor interactions, pharmacokinetics, and clinical implications of NDV, supported by data tables and relevant case studies.

Metabolism and Formation

Venlafaxine is metabolized in the liver primarily through cytochrome P450 enzymes, leading to the formation of several metabolites, including NDV. The metabolic pathways involve both O-demethylation and N-demethylation processes.

- Key Enzymes Involved :

- CYP2D6 : Major enzyme responsible for the formation of O-desmethylvenlafaxine (ODV).

- CYP3A4 : Primarily responsible for the formation of NDV.

- CYP2C9 and CYP2C19 : Also contribute to NDV synthesis but to a lesser extent.

Table 1: Metabolic Pathways of Venlafaxine

| Metabolite | Enzyme(s) Involved | Formation Rate (nmol/min/mg protein) | Km (μM) |

|---|---|---|---|

| O-desmethylvenlafaxine (ODV) | CYP2D6 | 0.36 | 41 |

| This compound (NDV) | CYP3A4, CYP2C9, CYP2C19 | 2.14 | 2504 |

Pharmacological Activity

NDV exhibits distinct pharmacological properties compared to its parent compound, venlafaxine. While venlafaxine is known for its dual action on serotonin and norepinephrine reuptake inhibition, NDV's receptor affinity and activity are less well characterized.

- Receptor Interactions :

- NDV has been shown to have lower affinity for serotonin receptors compared to ODV.

- It does not exhibit significant affinity for adrenergic or histaminergic receptors, which may contribute to a more favorable side effect profile.

Clinical Implications

The clinical significance of NDV arises from its pharmacokinetic properties and its role in therapeutic drug monitoring. Variability in metabolism due to genetic polymorphisms in cytochrome P450 enzymes can influence drug efficacy and safety.

Case Study: Genetic Polymorphisms Impacting NDV Levels

A study involving 1003 patients assessed the impact of CYP2D6 polymorphisms on the O/N-desmethylvenlafaxine metabolic ratio. Findings indicated that carriers of reduced-function alleles (CYP2D641) exhibited significantly lower NDV levels compared to those with normal-function alleles (CYP2D69-10), suggesting a need for individualized dosing strategies based on genetic testing .

Pharmacokinetics

The pharmacokinetics of NDV reveal important insights into its absorption, distribution, metabolism, and excretion (ADME).

- Absorption : Following oral administration, NDV is absorbed but at a slower rate compared to venlafaxine.

- Distribution : NDV shows a volume of distribution similar to venlafaxine but with variations based on individual metabolic capacity.

- Excretion : Predominantly excreted via urine as metabolites.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 5-11 hours |

| Volume of Distribution | 3-5 L/kg |

| Clearance | Variable based on CYP genotype |

Eigenschaften

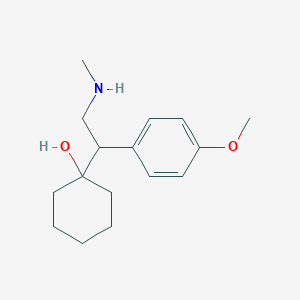

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAFOJAJJMUXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881050 | |

| Record name | N-Desmethyl Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149289-30-5 | |

| Record name | N-Desmethylvenlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149289-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V5EX4E8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethylvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Desmethylvenlafaxine and how is it formed?

A1: this compound (NDV) is a metabolite of the antidepressant drug venlafaxine. It is formed primarily through the action of the cytochrome P450 (CYP) enzyme CYP3A4 on venlafaxine. [, , , , , ]

Q2: How does the metabolism of venlafaxine differ between individuals?

A2: The metabolism of venlafaxine, and therefore the production of NDV, varies significantly between individuals due to genetic polymorphism of CYP enzymes, particularly CYP2D6. Individuals with reduced CYP2D6 activity may have higher levels of NDV. [, , , , ]

Q3: Can other medications impact venlafaxine metabolism and NDV levels?

A3: Yes, co-administration of drugs that inhibit CYP2D6, such as bupropion or certain proton pump inhibitors (PPIs) like omeprazole, can lead to increased NDV levels by shifting venlafaxine metabolism away from O-desmethylvenlafaxine production. [, , ]

Q4: Is there a way to monitor venlafaxine metabolism and adjust dosage accordingly?

A4: Therapeutic drug monitoring (TDM) can be used to measure serum concentrations of venlafaxine, ODV, and NDV. This information, along with clinical observation, can help guide dosage adjustments for optimal treatment. [, ]

Q5: How do the levels of venlafaxine metabolites differ in specific populations?

A5: Studies suggest that elderly patients and women might have different metabolic profiles for venlafaxine. Elderly patients tend to have higher concentrations of venlafaxine and ODV, while women exhibit higher concentrations of NDV and DDV. []

Q6: Does this compound have the same pharmacological activity as venlafaxine?

A6: While both venlafaxine and its major metabolite, O-desmethylvenlafaxine (ODV), act as serotonin and norepinephrine reuptake inhibitors, NDV has a lower affinity for these receptor sites and is considered less pharmacologically active. []

Q7: Are there specific analytical methods used to study venlafaxine and its metabolites?

A7: Yes, various analytical techniques are employed to quantify venlafaxine, ODV, and NDV in biological samples. These include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). [, , , , , , ]

Q8: Has the enantioselective pharmacokinetics of venlafaxine been investigated?

A8: Yes, research has shown that venlafaxine exhibits enantioselective pharmacokinetics, meaning its two enantiomers (R- and S-venlafaxine) are metabolized and eliminated differently. This has implications for the pharmacological activity and potential side effects of the drug. [, , ]

Q9: How are molecularly imprinted polymers used in the analysis of venlafaxine and its metabolites?

A9: Molecularly imprinted polymers (MIPs) offer a selective solid-phase extraction technique for analyzing venlafaxine, ODV, and NDV in plasma samples. This method improves the accuracy and efficiency of quantifying these compounds in biological matrices. []

Q10: Can external factors like smoking or diseases affect venlafaxine metabolism?

A10: Research suggests that smoking might influence venlafaxine metabolism, leading to lower levels of ODV and DDV. Additionally, chronic inflammatory diseases like psoriasis could potentially impact the pharmacokinetics of venlafaxine enantiomers and their metabolites. [, ]

Q11: Has the presence of venlafaxine and its metabolites been detected in environmental samples?

A11: Studies have reported the occurrence of venlafaxine residues and its metabolites, including NDV, in environmental matrices like marine mussels, highlighting the importance of monitoring pharmaceutical contamination in aquatic ecosystems. [, ]

Q12: Can Chinese herbal remedies influence venlafaxine pharmacokinetics?

A12: Research indicates that co-administration of Chinese herb Danzhi Xiaoyao pills can alter the pharmacokinetics of venlafaxine in beagles, leading to decreased venlafaxine exposure and increased levels of ODV and NDV. This highlights the need to consider potential herb-drug interactions in clinical settings. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.